molecular formula C13H20F3N3O3 B2830159 Tert-butyl (4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1h-imidazol-2-yl)butyl)carbamate CAS No. 1424230-43-2

Tert-butyl (4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1h-imidazol-2-yl)butyl)carbamate

Cat. No.: B2830159
CAS No.: 1424230-43-2
M. Wt: 323.316
InChI Key: OWHVGOHPXKZXMD-UHFFFAOYSA-N
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Description

Tert-butyl (4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1h-imidazol-2-yl)butyl)carbamate: is a synthetic organic compound with a complex structure that includes a tert-butyl carbamate group, a trifluoromethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1h-imidazol-2-yl)butyl)carbamate typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1h-imidazol-2-yl)butyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution could introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Tert-butyl (4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1h-imidazol-2-yl)butyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1h-imidazol-2-yl)butyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity or acting as a ligand in coordination chemistry. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate
  • tert-butyl N-(2-hydroxyethyl)carbamate
  • tert-butyl N-(2-aminoethyl)carbamate

Uniqueness

Tert-butyl (4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1h-imidazol-2-yl)butyl)carbamate is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3N3O3/c1-11(2,3)22-10(20)18-6-5-12(21,13(14,15)16)9-17-7-8-19(9)4/h7-8,21H,5-6H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHVGOHPXKZXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=NC=CN1C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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